N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Description
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is a 1,3,4-thiadiazole derivative featuring a 2-chlorophenyl substituent at the 5-position of the thiadiazole ring and a 3-methoxybenzamide group at the 2-position. This scaffold is of significant interest due to the pharmacological versatility of thiadiazoles, which exhibit antimicrobial, antitumor, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-22-11-6-4-5-10(9-11)14(21)18-16-20-19-15(23-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHGQFIACJOAHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors.
Coupling with 3-Methoxybenzamide: The thiadiazole intermediate is then coupled with 3-methoxybenzamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions due to the presence of the chlorophenyl group.
Oxidation and Reduction: The thiadiazole ring can be subjected to oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles or electrophiles, depending on the type of substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction can modify the thiadiazole ring or the chlorophenyl group.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent.
Materials Science: Thiadiazole derivatives are explored for their use in organic electronics and as corrosion inhibitors.
Biological Research: The compound’s interactions with biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the thiadiazole ring or benzamide moiety, impacting molecular weight, solubility, and stability. Below is a comparative analysis (Table 1):
Table 1: Comparative Physicochemical Properties of Thiadiazole Derivatives
*Calculated based on molecular formula C16H12ClN3O2S.
Key Observations :
- Bromo Substitution : The bromo analog (394.7 g/mol) in demonstrated exceptional antitumor activity, suggesting halogens at specific positions enhance bioactivity .
- Methoxy Positioning : The title compound’s 3-methoxy group contrasts with the 2-methoxy derivative in , which showed insecticidal properties. This highlights the role of substituent orientation in target selectivity.
Yield and Purity :
Spectral and Crystallographic Data
- NMR/IR Profiles : The 2-chlorophenyl acetamide derivative (3d in ) showed characteristic peaks at δ 3.86 (-CH2CO-) and 1708 cm⁻¹ (C=O stretch), aligning with typical thiadiazole-acetamide spectra.
- Crystal Packing : The methoxy derivative in forms hydrogen-bonded dimers, stabilizing its crystal structure—a feature critical for material stability.
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound this compound features a thiadiazole ring substituted with a chlorophenyl group and a methoxybenzamide moiety. Its synthesis typically involves the reaction of appropriate thiadiazole precursors with substituted benzamides.
Chemical Structure
| Component | Structure |
|---|---|
| Thiadiazole | Thiadiazole Structure |
| Chlorophenyl Group | Chlorophenyl Structure |
| Methoxybenzamide | Methoxybenzamide Structure |
Antiviral Activity
Research indicates that derivatives of benzamide, including this compound, exhibit antiviral properties. In particular, studies have shown that related compounds can inhibit the replication of viruses such as Hepatitis B virus (HBV). For instance, a related compound, IMB-0523, demonstrated an IC50 value of 1.99 µM against wild-type HBV, indicating potent antiviral activity .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. For example, one study reported that compounds similar to this compound inhibited cell proliferation in various cancer cell lines .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Viral Replication : By increasing intracellular levels of antiviral proteins such as APOBEC3G.
- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins in cancer cells.
Study 1: Antiviral Efficacy
In a controlled study involving HBV-infected cell lines, this compound was tested for its antiviral efficacy. The results indicated a significant reduction in viral load compared to untreated controls.
Study 2: Anticancer Activity
Another study evaluated the anticancer effects of the compound on breast cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Acute toxicity tests in animal models indicated an LD50 value suggesting low toxicity .
Summary Table of Biological Activities
| Activity Type | IC50 Value (µM) | Remarks |
|---|---|---|
| Anti-HBV | 1.99 | Effective against wild-type HBV |
| Anticancer | Varies | Induces apoptosis in cancer cells |
| Acute Toxicity | 448 mg/kg | Low toxicity observed |
Q & A
What are the established synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?
(Basic)
Answer :
Synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with carbonyl precursors. Key methodologies include:
- Reflux with POCl₃ : A 1:3 molar ratio of precursor to POCl₃ at 90°C for 3 hours under acidic conditions, followed by precipitation at pH 8–9 using NH₃. Yields are improved via recrystallization (DMSO/water mixtures) .
- Room-temperature amidation : Reaction of 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine with 3-methoxybenzoyl chloride in pyridine, with purification via column chromatography .
Optimization strategies :- Monitor reaction progress by TLC.
- Adjust solvent polarity (e.g., ethanol vs. acetone) to enhance crystallization .
What analytical techniques confirm molecular structure and purity?
(Basic)
Answer :
- X-ray crystallography : Resolves bond parameters (e.g., C–S bond length: 1.68 Å) and hydrogen-bonded dimers (N–H···N, 2.89 Å) using SHELXL .
- NMR spectroscopy : Aromatic protons appear at δ 7.1–8.3 ppm; 3-methoxy groups show singlet at δ 3.9 ppm .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 345.03 .
- Purity validation : HPLC (>95% area) and elemental analysis (±0.4% for C/H/N) .
How can contradictory bioactivity data between analogs be resolved?
(Advanced)
Answer : Contradictions arise from:
- Purity issues : Validate via HPLC and elemental analysis. Impurities >2% can skew IC₅₀ values .
- Assay variability : Standardize protocols (e.g., MTT assay cell lines, incubation times) .
- Structural nuances : Compare crystallographic data (e.g., planarity of the thiadiazole ring affecting target binding) .
Methodology :
What strategies optimize substituent effects for enhanced biological activity?
(Advanced)
Answer :
SAR workflow :
- Synthesize derivatives with controlled substituent variations (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) .
- Test in standardized assays (e.g., 15-lipoxygenase inhibition) .
Key findings :
- 2-Chlorophenyl group : Enhances cytotoxicity (IC₅₀: 12 µM vs. 45 µM for unsubstituted analogs) via hydrophobic interactions .
- 3-Methoxy substitution : Improves solubility but reduces membrane permeability .
Computational modeling : Use AutoDock to predict binding affinities and guide substituent selection .
How are crystallographic challenges addressed for this compound?
(Advanced)
Answer :
- Data collection : Use high-resolution synchrotron sources (≤0.8 Å) to resolve disorder in the methoxy group .
- Refinement : SHELXL’s TWIN/BASF commands handle twinning (common in monoclinic systems) .
- Hydrogen bonding : Non-classical interactions (C–H···O/F) stabilize packing; map these using Mercury .
What methods validate stability under experimental conditions?
(Advanced)
Answer :
- Thermal stability : TGA/DSC analysis (decomposition onset: 220°C) .
- Solution stability : Monitor by HPLC after 24h in PBS/DMSO (degradation <5% at 25°C) .
- Light sensitivity : Store crystals in dark at -20°C to prevent photolytic cleavage of the thiadiazole ring .
How can computational tools predict metabolic pathways?
(Advanced)
Answer :
- Software : Use SwissADME to predict CYP450-mediated oxidation (e.g., methoxy demethylation) .
- Metabolite identification : LC-MS/MS detects sulfoxide derivatives (e.g., m/z 361.03 [M+O]+) .
- Toxicity risk : ProTox-II flags potential hepatotoxicity (probability: 65%) due to thiadiazole sulfhydryl interactions .
What are key pitfalls in interpreting NMR spectra?
(Advanced)
Answer :
- Dynamic effects : Rotameric splitting of the methoxy group at room temperature masks true multiplicity; use variable-temperature NMR .
- Residual solvents : DMSO-d₆ signals (δ 2.5 ppm) may overlap with aromatic protons; confirm assignments via 2D COSY .
- Thiadiazole tautomerism : Detect minor tautomers (e.g., 1,2,4-thiadiazole) via ¹⁵N NMR .
How do reaction solvents influence polymorph formation?
(Advanced)
Answer :
- Ethanol : Favors hemihydrate crystals (space group C2/c) .
- Acetone : Produces anhydrous forms with altered bioavailability.
- Screening : Use Crystal16® to map polymorphs across 48 solvents .
What mechanistic insights explain its enzyme inhibition?
(Advanced)
Answer :
- 15-Lipoxygenase inhibition : The thiadiazole core chelates Fe²⁺ in the active site (Kd: 8.2 µM), while the 2-chlorophenyl group occupies a hydrophobic pocket .
- Kinetic studies : Competitive inhibition confirmed via Lineweaver-Burk plots (Ki: 5.3 µM) .
- Mutagenesis validation : Ala-scanning of enzyme residues (e.g., Leu352Ala reduces binding 10-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
